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Compound of Interest

Compound Name: Tankyrase-IN-3

Cat. No.: B12403614 Get Quote

Disclaimer: No specific information was found for a compound named "Tankyrase-IN-3" in the

public domain. The following application notes and protocols are based on data from published

studies on other well-characterized tankyrase inhibitors, such as G007-LK and OM-153. These

protocols should be adapted and optimized for any specific, novel tankyrase inhibitor.

Introduction
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family

of enzymes that play a crucial role in various cellular processes, most notably in the Wnt/β-

catenin signaling pathway.[1][2] By promoting the degradation of Axin, a key component of the

β-catenin destruction complex, tankyrases act as positive regulators of Wnt signaling.[3][4]

Dysregulation of the Wnt pathway is a hallmark of many cancers, particularly colorectal cancer,

making tankyrase an attractive therapeutic target.[4][5] This document provides detailed

information on the dosing and administration of tankyrase inhibitors in mouse models for

preclinical efficacy and toxicity studies.

Data Presentation: Dosing and Administration of
Tankyrase Inhibitors in Mice
The following tables summarize the dosing regimens and reported effects of various tankyrase

inhibitors in mouse models from preclinical studies.

Table 1: Efficacy Studies of Tankyrase Inhibitors in Mouse Xenograft Models
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Compoun
d

Mouse
Strain

Cancer
Model

Administr
ation
Route

Dosage
Dosing
Schedule

Observed
Effects

OM-153
CB17-

SCID

COLO

320DM

colon

carcinoma

xenograft

Oral (p.o.),

twice daily

0.33 - 10

mg/kg
Daily

Reduced

tumor

progressio

n and Wnt/

β-catenin

signaling.

[6][7]

G-631 Nude

Colorectal

cancer

xenograft

Not

specified

Not

specified

(exposure-

based)

14 days

Weak

antitumor

activity at

tolerated

doses.[8]

NVP-

TNKS656

Not

specified

Colorectal

cancer

patient-

derived

xenografts

Not

specified

Not

specified

Not

specified

Repressed

tumor

growth

when

combined

with PI3K

or AKT

inhibitors.

[5][9]

XAV939
Not

specified

HepG2

xenografts

Intra-

tumoral

injection

20 µL of 10

µM

solution

Not

specified

Significantl

y inhibited

tumor

growth.[3]

WXL-8
Not

specified

HepG2

xenografts

Intra-

tumoral

injection

20 µL of 10

µM

solution

Not

specified

Significantl

y inhibited

tumor

growth.[3]

Table 2: Toxicity Studies of Tankyrase Inhibitors in Mice
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Compound
Mouse
Strain

Administrat
ion Route

Dosage
Dosing
Schedule

Observed
Toxicities

OM-153 Not specified
Oral (p.o.),

twice daily
100 mg/kg 28 days

Body weight

loss,

intestinal

damage, and

kidney

tubular

damage.[7]

OM-153 Not specified
Oral (p.o.),

twice daily
10 mg/kg 28 days

No significant

toxicity, intact

intestinal

architecture.

[6][7]

G-631 Not specified Not specified

Not specified

(exposure-

based)

14 days

Dose-

dependent

intestinal

toxicity

(enteritis,

villus

blunting,

epithelial

degeneration)

.[8]

Table 3: Pharmacokinetic Parameters of a Tankyrase Inhibitor (Compound 16)

Species
Administration
Route

Dose Bioavailability (F%)

Mouse Oral (p.o.) Not specified 47%

Note: Data for "Compound 16" is from a study on a novel series of tankyrase inhibitors.[10]
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Experimental Protocols
Protocol 1: Evaluation of Antitumor Efficacy in a
Colorectal Cancer Xenograft Model
This protocol is based on studies with the tankyrase inhibitor OM-153.[6][7]

1. Animal Model:

CB17-SCID mice (female, 6-8 weeks old).

2. Cell Line and Tumor Implantation:

Use a colorectal cancer cell line with a known Wnt pathway mutation (e.g., COLO 320DM,

which has an APC mutation).

Subcutaneously inject 5 x 10^6 COLO 320DM cells in 100 µL of a 1:1 mixture of PBS and

Matrigel into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

Monitor tumor growth by caliper measurements at least twice a week.

Calculate tumor volume using the formula: (Length x Width^2) / 2.

When tumors reach a mean volume of 100-150 mm^3, randomize mice into treatment and

control groups (n=8-10 mice per group).

4. Formulation and Administration of Tankyrase Inhibitor:

Vehicle Preparation: Prepare a vehicle solution, for example, 5% NMP (N-methyl-2-

pyrrolidone), 15% Solutol HS 15, and 80% water.

Drug Formulation: Prepare fresh formulations of the tankyrase inhibitor daily by suspending

the required amount of compound in the vehicle.

Administration: Administer the tankyrase inhibitor or vehicle orally (p.o.) via gavage twice

daily (e.g., at 9 am and 5 pm). Dosages can range from 0.33 to 10 mg/kg.[6][7]
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5. Efficacy Assessment:

Measure tumor volumes and body weights 2-3 times per week.

At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a

predetermined size), euthanize the mice.

Excise tumors, weigh them, and collect tissues for pharmacodynamic and histological

analysis.

6. Pharmacodynamic Analysis:

Homogenize a portion of the tumor tissue to prepare lysates for Western blot analysis to

assess the levels of Axin1, Axin2, and β-catenin to confirm target engagement.

Protocol 2: Assessment of In Vivo Toxicity
This protocol is a general guideline for assessing the toxicity of a novel tankyrase inhibitor.

1. Animal Model:

Use healthy, non-tumor-bearing mice of a standard strain (e.g., C57BL/6 or BALB/c), 8-10

weeks old.

2. Dosing and Administration:

Administer the tankyrase inhibitor at various doses, including a high dose expected to induce

toxicity (e.g., 100 mg/kg/day) and a lower dose expected to be well-tolerated (e.g., 10

mg/kg/day), alongside a vehicle control group.[7]

Administer the compound for a set period, for example, 14 or 28 days, using the intended

clinical route of administration (e.g., oral gavage).

3. Monitoring:

Monitor the animals daily for clinical signs of toxicity (e.g., changes in posture, activity,

grooming, and stool consistency).
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Record body weight at least twice a week.

4. Terminal Procedures:

At the end of the study, collect blood for complete blood count (CBC) and serum chemistry

analysis.

Perform a complete necropsy and collect major organs (intestines, liver, kidneys, spleen,

etc.) for histopathological examination.

Pay close attention to the gastrointestinal tract, as this is a known site of on-target toxicity for

tankyrase inhibitors.[8]

Mandatory Visualizations
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and the mechanism of tankyrase inhibitors.

Experimental Workflow Diagram
Caption: Workflow for an in vivo efficacy study of a tankyrase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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